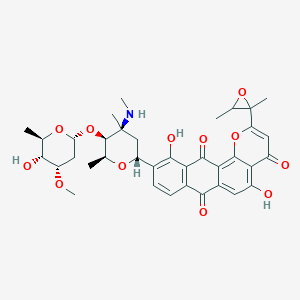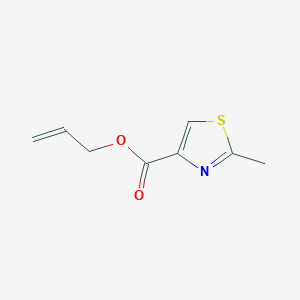
Allyl 2-methylthiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 2-methylthiazole-4-carboxylate is a chemical compound that is commonly used in scientific research. It is a thiazole derivative that is known for its unique chemical properties and potential therapeutic applications. In
Mechanism Of Action
The mechanism of action of Allyl 2-methylthiazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and the disruption of cellular processes. For example, Allyl 2-methylthiazole-4-carboxylate has been shown to inhibit the growth of bacteria by targeting their cell walls and interfering with their metabolic processes.
Biochemical And Physiological Effects
Allyl 2-methylthiazole-4-carboxylate has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to exhibit antioxidant activity, which may help to protect cells from oxidative damage. Additionally, Allyl 2-methylthiazole-4-carboxylate has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Allyl 2-methylthiazole-4-carboxylate in lab experiments is its unique chemical properties, which make it a versatile and useful compound for a variety of applications. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Future Directions
There are many potential future directions for the use of Allyl 2-methylthiazole-4-carboxylate in scientific research. For example, it could be further investigated for its potential use in the development of new drugs for the treatment of bacterial and fungal infections, cancer, and neurological disorders. Additionally, research could focus on the development of new synthesis methods for Allyl 2-methylthiazole-4-carboxylate, as well as its potential use in other areas of chemistry and biochemistry.
Synthesis Methods
The synthesis of Allyl 2-methylthiazole-4-carboxylate involves the reaction of 2-methylthiazole-4-carboxylic acid with allyl bromide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as acetonitrile or dimethylformamide and is typically carried out at room temperature for several hours. The resulting product is purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
Allyl 2-methylthiazole-4-carboxylate has been widely used in scientific research due to its potential therapeutic applications. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, Allyl 2-methylthiazole-4-carboxylate has been investigated for its potential use in the treatment of cancer, inflammation, and neurological disorders.
properties
CAS RN |
187269-96-1 |
|---|---|
Product Name |
Allyl 2-methylthiazole-4-carboxylate |
Molecular Formula |
C8H9NO2S |
Molecular Weight |
183.23 g/mol |
IUPAC Name |
prop-2-enyl 2-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C8H9NO2S/c1-3-4-11-8(10)7-5-12-6(2)9-7/h3,5H,1,4H2,2H3 |
InChI Key |
HWVLDRVQZYZSLN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CS1)C(=O)OCC=C |
Canonical SMILES |
CC1=NC(=CS1)C(=O)OCC=C |
synonyms |
4-Thiazolecarboxylicacid,2-methyl-,2-propenylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



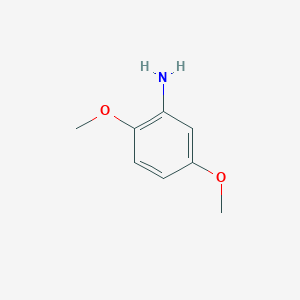
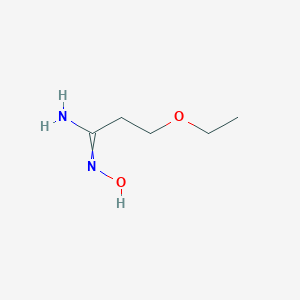
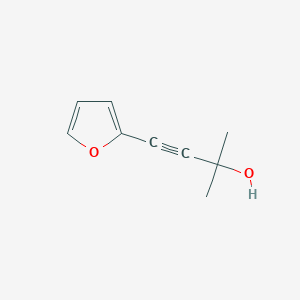
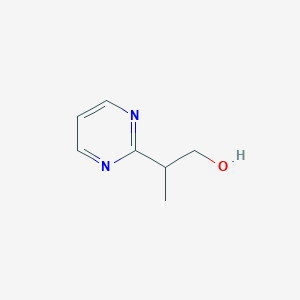
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)




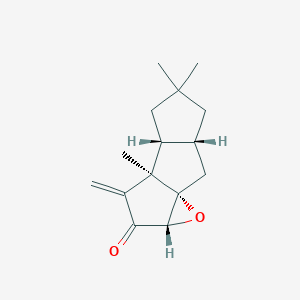
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)
